N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide is an organic compound with a complex structure that includes methoxy, nitro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline. This intermediate is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methylthio groups can modulate the compound’s binding affinity and specificity towards its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)benzamide
- 2-methoxy-4-nitrophenyl isocyanate
- N-(2-methoxy-4-nitrophenyl)propanamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNTHZNODBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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